molecular formula C17H30N2O2 B4082796 1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

Cat. No.: B4082796
M. Wt: 294.4 g/mol
InChI Key: SCUVKINVLOXPKT-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one is a complex organic compound that features a piperidinone core with cyclohexylmethyl and pyrrolidinylmethyl substituents. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidinone Core: Starting from a suitable piperidine derivative, the piperidinone core can be synthesized through oxidation reactions.

    Introduction of Substituents: The cyclohexylmethyl and pyrrolidinylmethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The piperidinone core can be reduced to a piperidine.

    Substitution: The substituents can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides and bases like NaH (Sodium hydride) or K2CO3 (Potassium carbonate).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid derivative.

Scientific Research Applications

1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-3-hydroxy-3-(methyl)piperidin-2-one
  • 1-(Cyclohexylmethyl)-3-hydroxy-3-(ethyl)piperidin-2-one

Uniqueness

1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one is unique due to the presence of both cyclohexylmethyl and pyrrolidinylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c20-16-17(21,14-18-10-4-5-11-18)9-6-12-19(16)13-15-7-2-1-3-8-15/h15,21H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUVKINVLOXPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2=O)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Reactant of Route 2
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Reactant of Route 3
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Reactant of Route 4
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Reactant of Route 5
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one

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